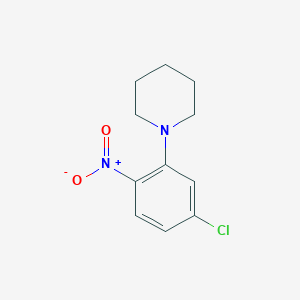

1-(5-Chloro-2-nitrophenyl)piperidine

描述

Significance of the Piperidine (B6355638) Scaffold in Chemical and Biological Sciences

The piperidine ring is a ubiquitous and highly valued scaffold in the chemical and biological sciences. This six-membered nitrogen-containing heterocycle is a core component of numerous natural products, pharmaceuticals, and agrochemicals. ijnrd.org Its prevalence stems from its ability to confer favorable pharmacokinetic properties to a molecule, such as improved solubility and bioavailability. Furthermore, the piperidine ring can adopt various conformations, allowing for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. nih.gov In medicinal chemistry, piperidine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. ijnrd.org

Contextualization of the Nitrophenyl and Chloro Substituents in Organic Chemistry

The nitrophenyl and chloro substituents on the aromatic ring of 1-(5-Chloro-2-nitrophenyl)piperidine play a critical role in defining its chemical character. The nitro group (NO2) is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring. This deactivation of the aromatic ring is a key factor in its reactivity, particularly in nucleophilic aromatic substitution reactions. nih.gov The position of the nitro group ortho to the piperidine substituent suggests a strong electronic influence on the N-aryl bond.

The chloro (Cl) substituent, a halogen, also acts as an electron-withdrawing group through induction, while being a weak deactivator in electrophilic aromatic substitution. In the context of nucleophilic aromatic substitution, a chloro group can act as a leaving group, especially when activated by a strongly electron-withdrawing group like a nitro group. nih.gov The relative positions of the chloro and nitro groups on the phenyl ring are crucial in determining the regioselectivity and rate of such reactions.

Overview of Research Directions for N-Arylated Piperidine Derivatives

N-arylated piperidine derivatives are a significant class of compounds in academic and industrial research, primarily due to their diverse biological activities. Research in this area often focuses on the synthesis of novel derivatives and the evaluation of their therapeutic potential. The general synthetic strategy for N-aryl piperidines often involves the nucleophilic aromatic substitution reaction between a piperidine and an appropriately substituted aryl halide or the use of modern cross-coupling methodologies. chemrxiv.org

The research directions for these derivatives are broad, with many studies focusing on their applications as:

Pharmaceutical agents: Exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. ijnrd.org

Molecular probes: Utilizing their specific binding properties to study biological processes.

Building blocks in organic synthesis: Employing them as intermediates in the construction of more complex molecules.

The specific substitution pattern of this compound, with both a chloro and a nitro group on the phenyl ring, makes it an interesting candidate for further functionalization and exploration within these research avenues. The presence of the nitro group opens up possibilities for reduction to an amino group, which can then be further modified, expanding the potential for creating a library of related compounds for biological screening.

Structure

3D Structure

属性

IUPAC Name |

1-(5-chloro-2-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-9-4-5-10(14(15)16)11(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVDYRBCOYNKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389170 | |

| Record name | 1-(5-chloro-2-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806672 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53013-43-7 | |

| Record name | 1-(5-chloro-2-nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Chloro 2 Nitrophenyl Piperidine and Analogues

Strategies for C–N Bond Formation in N-Arylated Piperidines

The formation of the N-aryl bond is the key step in the synthesis of 1-(5-chloro-2-nitrophenyl)piperidine. The two primary methodologies employed are classical nucleophilic aromatic substitution and modern transition-metal-catalyzed amination.

Nucleophilic aromatic substitution (SNAr) is a well-established, two-step addition-elimination mechanism for coupling amines to activated aromatic rings. nih.gov The synthesis of this compound via this route typically involves the reaction of piperidine (B6355638) with a dihalogenated nitrobenzene, such as 1,4-dichloro-2-nitrobenzene (B41259) or 2,4-dichloro-1-nitrobenzene.

The reaction is predicated on the activation of the phenyl ring by a strong electron-withdrawing group, in this case, the nitro (–NO₂) group. researchgate.net This group, positioned ortho to the chlorine atom, powerfully delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction. nih.gov The generally accepted mechanism involves the nucleophilic attack of piperidine on the carbon atom bearing a halogen, followed by the elimination of the halide ion to restore aromaticity. nih.gov

The reaction conditions for SNAr can vary, but often involve heating the reactants, sometimes in the presence of a base to neutralize the generated hydrohalic acid. Solvents can range from polar aprotic, like DMF, to the amine reactant itself serving as the solvent. mdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution for N-Arylation

| Aryl Halide | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | Reflux, 2h | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | mdpi.com |

| 2-Fluoro-1-nitrobenzene | Benzylamine | HPMC/water, rt | N-Benzyl-2-nitroaniline | rsc.org |

A more contemporary and versatile method for C–N bond formation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.orgnumberanalytics.com The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org

The catalytic cycle involves several key steps:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., 1,4-dichloro-2-nitrobenzene) to form an arylpalladium(II) complex. numberanalytics.comlibretexts.org

Amine Coordination & Deprotonation: The amine (piperidine) coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic amido species.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium complex, forming the desired C–N bond in the product and regenerating the Pd(0) catalyst. libretexts.org

The choice of ligand is critical for the reaction's success, with sterically hindered and electron-rich phosphine ligands often providing the best results. researchgate.net This method can be applied to a wide array of aryl chlorides, bromides, and iodides, making it a powerful tool for synthesizing this compound and its analogues. numberanalytics.com

Synthesis of Structural Analogues and Derivatives

Creating analogues of this compound is essential for structure-activity relationship (SAR) studies in drug discovery. Modifications can be introduced at the piperidine ring, the phenyl ring, or by transforming the nitro group.

Structural diversity can be achieved by using substituted piperidines as starting materials for the C–N coupling reaction. A variety of functionalized piperidines are accessible through numerous synthetic routes. For example, methods like the aza-Prins cyclization can yield 4-halopiperidine derivatives, which are versatile intermediates for further functionalization. rasayanjournal.co.in

Another common strategy is to employ piperidines with pre-installed functional groups, such as esters or carboxylic acids. Piperidine-4-carboxylic acid and its esters are particularly valuable building blocks. researchgate.netresearchgate.net The synthesis of these precursors can be accomplished through various multi-step sequences, often starting from α-amino acids or involving ring-closing reactions. researchgate.netnih.gov Once the desired substituted piperidine is obtained, it can be N-arylated using either the SNAr or Buchwald-Hartwig methodology.

Analogues can be synthesized by starting with a piperidine that already contains a desired functional group. A key example is the synthesis of this compound-4-carboxylic acid. bldpharm.com This compound is prepared by coupling piperidine-4-carboxylic acid with an appropriately substituted halogenated nitrobenzene, such as 1,4-dichloro-2-nitrobenzene. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.

Other derivatizations on the phenyl ring can be achieved by selecting different starting materials. For instance, nitration of substituted phenols can lead to precursors for a range of analogues. mdpi.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the aromatic ring.

The nitro group in this compound is a versatile functional group that can be readily transformed, most commonly into an amino group. The resulting aniline (B41778) derivative, 4-chloro-2-(piperidin-1-yl)aniline, is a valuable intermediate for further derivatization, such as sulfonamide or amide formation.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. masterorganicchemistry.com Several methods are available to achieve this conversion with high efficiency:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a common and clean method. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are classic reagents for this reduction. masterorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst.

The chemoselective reduction of the nitro group in the presence of other functional groups, such as the chloro substituent, is a key consideration. nih.gov

Table 2: Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂, Pd/C (or PtO₂, Raney Ni) | Varies (pressure, temp.) | Clean, high yield, common industrial method | masterorganicchemistry.comwikipedia.org |

| Fe, HCl (or Sn, HCl) | Acidic, often heated | Classic, cost-effective method | masterorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solvent | Mild conditions, can be selective | wikipedia.org |

Advancements in Green Synthetic Protocols

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific "green" synthetic protocols for this compound are not extensively documented in dedicated literature, advancements in the synthesis of analogous nitroaromatic and piperidine compounds offer significant insights into more sustainable manufacturing approaches. These greener alternatives focus on improving reaction conditions, employing safer solvents, and utilizing efficient catalytic systems.

A significant area of advancement lies in the use of microwave-assisted organic synthesis (MAOS). nih.govmdpi.comresearchgate.netnih.govtsijournals.com Conventional methods for the synthesis of piperidine derivatives often require prolonged reaction times and high temperatures, leading to higher energy consumption and the potential for side-product formation. Microwave irradiation, in contrast, can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds, suggesting its potential applicability to the synthesis of this compound. The key advantages of MAOS include rapid and uniform heating, which can enhance reaction rates and selectivity. tsijournals.com

Another cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net While the reactants for the synthesis of this compound may have limited water solubility, the use of phase-transfer catalysts or micellar media can facilitate reactions in aqueous environments. organic-chemistry.org For instance, the synthesis of some aromatic amines has been successfully carried out in micellar media, which can enhance reaction rates and simplify product isolation. organic-chemistry.org Solvent-free, or neat, reaction conditions represent another important green strategy, eliminating the need for a solvent altogether and thereby reducing waste and simplifying purification. researchgate.netorganic-chemistry.org

The principles of green chemistry also encourage the use of catalytic reactions over stoichiometric ones to minimize waste. While the traditional synthesis of this compound from 2,4-dichloronitrobenzene (B57281) and piperidine does not typically employ a catalyst, advancements in C-N cross-coupling reactions offer potential green alternatives. For example, transition metal-free approaches for the amination of nitrobenzenes are being explored. researchgate.net Furthermore, the use of solid acid catalysts in nitration reactions, a key step in the synthesis of the precursor 2,4-dichloronitrobenzene, can replace traditional mixed-acid processes, thereby reducing the generation of corrosive and hazardous waste streams. google.com Continuous-flow reactors, particularly micro-channel reactors, also present a greener and safer alternative for hazardous reactions like nitration, offering better temperature control and minimizing the volume of reactants at any given time. beilstein-journals.orggoogle.com

These advancements in green synthetic methodologies, while not yet specifically detailed for this compound, provide a clear roadmap for developing more sustainable synthetic routes. The application of microwave-assisted synthesis, the use of greener solvents or solvent-free conditions, and the development of efficient catalytic systems are all promising avenues for the future production of this and related compounds.

Table 1: Comparison of Conventional and Potential Green Synthetic Methodologies

| Feature | Conventional Synthesis | Potential Green Advancements |

| Heating Method | Conventional heating (e.g., oil bath) | Microwave irradiation nih.govmdpi.comnih.govtsijournals.com |

| Reaction Time | Several hours | Minutes to a few hours mdpi.comtsijournals.com |

| Solvents | Volatile organic solvents (e.g., DMF, DMSO) | Water researchgate.net, solvent-free conditions researchgate.netorganic-chemistry.org |

| Catalysis | Often stoichiometric | Transition metal-free C-N coupling researchgate.net, solid acid catalysts for precursors google.com |

| Process Safety | Batch processing with potential for thermal runaways | Continuous-flow micro-reactors for improved safety google.com |

| Waste Generation | Use of mixed acids for nitration of precursors google.com | Reduction or elimination of hazardous waste streams |

Chemical Reactivity and Mechanistic Investigations of 1 5 Chloro 2 Nitrophenyl Piperidine

Reactivity of the Nitro Group

The nitro group is a versatile functional group that serves as a key site for synthetic modification in 1-(5-chloro-2-nitrophenyl)piperidine. Its strong electron-withdrawing character deactivates the aromatic ring towards electrophilic substitution but is pivotal for its reduction and participation in cyclization reactions.

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations for this class of compounds, opening pathways to a wide array of derivatives. masterorganicchemistry.comjsynthchem.com This conversion transforms the strongly deactivating, meta-directing nitro substituent into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com The presence of a reducible halogen (chlorine) on the ring necessitates the use of selective reduction methods to avoid dehalogenation. commonorganicchemistry.com

A variety of reagents can be employed for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation is a common and effective method. masterorganicchemistry.com While palladium on carbon (Pd/C) is a powerful catalyst for this purpose, it can sometimes lead to the undesired side reaction of dehalogenation, particularly with aryl chlorides. commonorganicchemistry.com Raney nickel is often a preferable alternative in such cases as it is less prone to causing dehalogenation of aromatic halides. commonorganicchemistry.com

Chemical reduction methods offer high selectivity. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are widely used for the reduction of nitroarenes to anilines and are generally compatible with aryl halides. masterorganicchemistry.comcommonorganicchemistry.com For instance, zinc powder combined with hydrazine (B178648) glyoxylate (B1226380) has been shown to be effective for the selective reduction of nitro groups at room temperature without affecting halogen substituents. These methods provide mild conditions and often result in high yields of the corresponding amino compounds. commonorganicchemistry.com

| Reagent/Method | Selectivity for Nitro Group (vs. Aryl Chloride) | Typical Conditions | Notes |

|---|---|---|---|

| H₂/Raney Nickel | High | Hydrogen gas, solvent (e.g., ethanol) | Often preferred over Pd/C to prevent dehalogenation. commonorganicchemistry.com |

| Fe/Acid | High | Fe powder, acid (e.g., AcOH, HCl) | A classic and cost-effective method for nitro reduction. commonorganicchemistry.com |

| Zn/Acid | High | Zn dust, acid (e.g., AcOH) | Provides a mild method for reducing nitro groups. commonorganicchemistry.com |

| SnCl₂ | High | Solvent (e.g., ethanol) | A mild reagent suitable for substrates with other reducible groups. commonorganicchemistry.com |

| Hydrazine Glyoxylate/Zn or Mg | High | Room temperature | Effective for selective reduction without hydrogenolysis. |

The amino derivative formed from the reduction of this compound, namely 4-chloro-2-(piperidin-1-yl)aniline, is a valuable intermediate for synthesizing heterocyclic systems via intramolecular cyclization. The newly introduced nucleophilic amino group and the existing chlorine substituent are positioned to facilitate the formation of a new ring structure.

For example, the amino group can act as a nucleophile, displacing the chlorine atom in an intramolecular nucleophilic aromatic substitution (SNA) reaction, which would lead to the formation of a phenazine-type ring system. This type of cyclization is often promoted by a base or thermal conditions. Alternatively, the aniline (B41778) derivative can be a precursor for building other heterocyclic rings, such as benzimidazoles or quinoxalines, by reacting with appropriate reagents. The formation of piperidine-containing fused heterocyclic scaffolds is a common strategy in medicinal chemistry. mdpi.com

Reactivity of the Chlorine Substituent

The chlorine atom on the aromatic ring of this compound is not inert. Its reactivity is significantly enhanced by the presence of the ortho-nitro group, making it susceptible to nucleophilic displacement and a potential site for metal-catalyzed cross-coupling reactions.

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNA). The strong electron-withdrawing nitro group at the ortho position stabilizes the intermediate Meisenheimer complex formed during the reaction, thereby lowering the activation energy for substitution. researchgate.net

This reaction proceeds via a bimolecular addition-elimination mechanism. researchgate.net A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. The rate of these reactions is sensitive to the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. Studies on similar systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine (B6355638), have shown that the reaction proceeds readily and can be accelerated in specific media like reverse micelles. umich.eduresearchgate.net A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the activated chlorine atom.

The halogenated aromatic center of this compound can participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in these reactions, specialized catalyst systems (ligands and palladium precursors) have been developed to effectively activate the C-Cl bond.

Potential cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a strong base to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.

Successful coupling at the C-Cl bond often requires electron-rich, bulky phosphine (B1218219) ligands on the palladium catalyst to facilitate the oxidative addition step. The electron-deficient nature of the aromatic ring in this compound can be advantageous for this initial step of the catalytic cycle. These reactions provide a modular approach to introduce a wide range of substituents at the 5-position of the phenyl ring. researchgate.net

Reactivity of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is a tertiary amine. Its lone pair of electrons confers basic and nucleophilic properties, although these are somewhat attenuated by delocalization into the electron-deficient nitro-substituted aromatic ring. This delocalization reduces the availability of the lone pair compared to a simple N-aryl or N-alkyl piperidine.

Despite this reduced basicity, the piperidine nitrogen can be protonated by strong acids to form the corresponding piperidinium (B107235) salt. The reactivity of the nitrogen is generally limited due to it being a tertiary amine within a relatively stable aromatic system. However, strong oxidizing agents could potentially lead to the formation of an N-oxide. The conformational dynamics of the piperidine ring, such as ring inversion, are also a feature of its chemical behavior, though direct reactions involving the cleavage of the N-aryl bond are typically difficult and require harsh conditions. uni-muenchen.de

Acylation and Alkylation Chemistry

The nitrogen atom of the piperidine ring in this compound, being a tertiary amine, is not amenable to traditional acylation or alkylation reactions that would involve the displacement of a hydrogen atom. However, quaternization of the nitrogen through alkylation is a plausible transformation.

Alkylation: The lone pair of electrons on the piperidine nitrogen can participate in nucleophilic attack on alkylating agents, such as alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. The general reaction can be represented as follows:

Reaction of this compound with an alkyl halide (R-X) to form a quaternary ammonium salt.

The rate and success of this reaction would be influenced by the nature of the alkylating agent (R-X) and the reaction conditions. Primary alkyl halides are generally more reactive in such SN2 reactions. The electron-withdrawing effect of the 2-nitrophenyl group is expected to decrease the nucleophilicity of the piperidine nitrogen compared to an unsubstituted N-alkylpiperidine, potentially requiring more forcing reaction conditions.

Acylation: Direct acylation on the nitrogen is not possible as there is no proton to be removed. However, reactions at other positions of the molecule induced by acylating agents could be envisaged, though such reactivity is not commonly reported for this class of compounds.

| Reaction Type | Reagent Example | Expected Product | Plausible Conditions |

| Alkylation | Methyl iodide (CH₃I) | 1-(5-Chloro-2-nitrophenyl)-1-methylpiperidin-1-ium iodide | Room temperature in a polar aprotic solvent |

| Alkylation | Benzyl bromide (C₆H₅CH₂Br) | 1-Benzyl-1-(5-chloro-2-nitrophenyl)piperidin-1-ium bromide | Mild heating in a suitable solvent |

This interactive table summarizes the expected alkylation reactions of this compound.

Influence on Aromatic Ring Reactivity

The aromatic ring of this compound is significantly influenced by the strong electron-withdrawing effects of both the nitro group and the chloro group. The nitro group, in particular, is a powerful deactivating group for electrophilic aromatic substitution and a strong activating group for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group ortho and para to the chlorine atom strongly activates the ring towards nucleophilic attack. This makes the chlorine atom a good leaving group in SNAr reactions. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the chloride ion.

General mechanism for the SNAr reaction on this compound.

The rate of this reaction is highly dependent on the nature of the nucleophile and the solvent. Strong nucleophiles and polar aprotic solvents generally favor SNAr reactions.

| Nucleophile | Expected Product | Relative Reactivity |

| Methoxide (CH₃O⁻) | 1-(5-Methoxy-2-nitrophenyl)piperidine | High |

| Ammonia (NH₃) | 1-(5-Amino-2-nitrophenyl)piperidine | Moderate |

| Thiophenoxide (C₆H₅S⁻) | 1-(2-Nitro-5-(phenylthio)phenyl)piperidine | High |

This interactive table illustrates the expected products and relative reactivities in SNAr reactions with this compound.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of experimental and computational techniques. While specific studies on this molecule are scarce, the general principles of mechanistic investigation for related compounds are well-established.

Investigation of Intermediates and Transition States

The key to understanding the mechanism of the SNAr reaction on the aromatic ring is the characterization of the Meisenheimer complex. This intermediate is a resonance-stabilized, negatively charged species. Its formation is typically the rate-determining step of the reaction.

Spectroscopic Studies: Techniques such as NMR and UV-Vis spectroscopy can be employed to detect and characterize transient intermediates like the Meisenheimer complex. In some cases, these complexes can be isolated and their structures determined by X-ray crystallography if they are sufficiently stable.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling the structures and energies of reactants, intermediates, transition states, and products. These calculations can provide valuable insights into the reaction pathway and the factors that control reactivity and selectivity. For the SNAr reaction, computational studies could be used to model the geometry of the transition state leading to the Meisenheimer complex and to calculate the activation energy of the reaction.

Kinetic Studies of Transformation Pathways

Kinetic studies are fundamental to understanding reaction mechanisms. By measuring the rate of a reaction as a function of reactant concentrations, temperature, and solvent, it is possible to determine the rate law and activation parameters (enthalpy and entropy of activation).

Rate = k[this compound][Nucleophile]

The following table outlines hypothetical kinetic data that could be obtained from studying the reaction of this compound with a nucleophile like sodium methoxide.

| [Substrate] (M) | [CH₃ONa] (M) | Initial Rate (M/s) |

| 0.01 | 0.1 | 1.0 x 10⁻⁵ |

| 0.02 | 0.1 | 2.0 x 10⁻⁵ |

| 0.01 | 0.2 | 2.0 x 10⁻⁵ |

This interactive table presents hypothetical kinetic data illustrating the expected second-order kinetics for the SNAr reaction.

By conducting the reaction at different temperatures, the activation energy (Ea) could be determined using the Arrhenius equation. This information, combined with the rate law, would provide a comprehensive picture of the reaction mechanism.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Molecular Interactions

The biological activity of 1-(5-Chloro-2-nitrophenyl)piperidine is significantly influenced by the electronic properties and spatial arrangement of its substituents. The nitro group and the chlorine atom on the phenyl ring play pivotal roles in dictating the molecule's interactions with biological macromolecules.

Effect of Nitro Group Presence and Position

The nitro group, being a strong electron-withdrawing group, profoundly impacts the electronic environment of the phenyl ring. Its position on the ring (ortho, meta, or para) relative to the piperidine (B6355638) substituent determines the distribution of electron density and, consequently, the molecule's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.

In electrophilic aromatic substitution reactions, the nitro group is known to be a meta-director. However, in the context of a pre-existing substituent like the piperidine ring in this compound, the final substitution pattern and the resulting electronic properties are a composite of the directing effects of all substituents. The ortho-position of the nitro group, as seen in the target compound, creates a specific electronic and steric environment around the piperidine linkage.

While direct comparative studies on the biological activity of positional isomers of nitrophenylpiperidine are not extensively available for this specific compound, general principles suggest that the relative positioning of the nitro and piperidine groups would significantly alter the molecule's interaction with a target protein. For instance, moving the nitro group to the meta or para position would redistribute the partial charges on the aromatic ring, potentially affecting the strength and nature of interactions with amino acid residues in a binding pocket.

Table 1: Hypothetical Comparison of Electronic Effects of Nitro Group Positional Isomers

| Isomer Position | Expected Electronic Effect on Phenyl Ring | Potential Impact on Molecular Interactions |

| Ortho (as in the target compound) | Strong electron withdrawal, potential for intramolecular hydrogen bonding with the piperidine nitrogen's protons. | May favor specific conformations and influence binding site entry. |

| Meta | Strong electron withdrawal, different pattern of electron density distribution compared to ortho. | Could alter the preferred binding orientation within a target site. |

| Para | Strong electron withdrawal, electronic effects transmitted directly opposite the piperidine ring. | May lead to different long-range interactions within the binding pocket. |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of this compound is a critical determinant of its biological activity. The piperidine ring can adopt several conformations, with the chair conformation being the most stable. In N-arylpiperidines, the orientation of the phenyl group relative to the piperidine ring is a key conformational feature. nih.govacs.orgacs.org

Computational studies on related N-arylpiperidines suggest that the molecule likely exists in a dynamic equilibrium between different conformers. nih.govacs.org The bioactive conformation, i.e., the specific 3D arrangement that the molecule adopts when binding to its biological target, may be one of the lower-energy conformations or a higher-energy conformer that is stabilized by the interactions within the binding site.

Rational Design of Novel Analogues for Specific Biological Targets

The this compound scaffold can serve as a starting point for the rational design of novel molecules targeting a variety of biological systems, including enzymes and receptors.

Strategies for Modulating Enzyme Inhibition

The piperidine scaffold is a common motif in the design of enzyme inhibitors, particularly for kinases. mdpi.comnih.govresearchgate.net By modifying the substituents on the phenyl ring and the piperidine ring of this compound, it is possible to introduce functionalities that can interact with specific residues in the active site of an enzyme.

For example, to design a kinase inhibitor, one might append a hydrogen-bond donor or acceptor to the piperidine ring to interact with the hinge region of the kinase. The 5-chloro-2-nitrophenyl moiety could be optimized to fit into the hydrophobic pocket of the ATP-binding site. The nitro group could potentially be replaced with other electron-withdrawing groups or groups capable of forming specific interactions to enhance potency and selectivity. The general strategy involves iterative cycles of design, synthesis, and biological testing, often guided by computational modeling. acs.org

Table 2: Potential Strategies for Designing Enzyme Inhibitors based on the this compound Scaffold

| Modification Strategy | Rationale | Target Enzyme Class Example |

| Addition of functional groups to the piperidine ring | To form specific hydrogen bonds or ionic interactions with the enzyme active site. | Protein Kinases, Proteases |

| Modification of the phenyl substituents | To optimize hydrophobic interactions and electronic complementarity with the binding pocket. | Various enzyme families |

| Bioisosteric replacement of the nitro group | To improve metabolic stability, reduce potential toxicity, and fine-tune electronic properties. | Any target enzyme |

| Introduction of chiral centers | To enhance selectivity and potency by exploiting the stereochemical environment of the binding site. thieme-connect.com | Most enzymes |

Approaches to Enhance Ligand-Receptor Binding Affinity

The principles of rational design can also be applied to develop ligands with high affinity for specific G-protein coupled receptors (GPCRs) or other receptor types. frontiersin.orgnih.govnih.gov The this compound core can be considered a privileged scaffold that can be decorated with various pharmacophoric elements to achieve desired receptor interactions.

To enhance binding affinity, medicinal chemists can employ several strategies. One approach is to introduce substituents that can form additional favorable interactions with the receptor, such as hydrogen bonds, ionic bonds, or hydrophobic interactions. For instance, modifying the piperidine nitrogen with different alkyl or aryl groups can explore different sub-pockets within the receptor binding site. nih.govnih.govmdpi.com

Another strategy involves rigidification of the molecule to reduce the entropic penalty upon binding. This can be achieved by introducing cyclic constraints or by designing analogs that favor the bioactive conformation. Understanding the SAR of a series of analogs helps to build a pharmacophore model, which is a three-dimensional representation of the essential features required for biological activity. This model can then guide the design of new ligands with improved affinity and selectivity.

Computational and Theoretical Chemistry

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a compound. For a molecule like 1-(5-Chloro-2-nitrophenyl)piperidine, molecular docking simulations would be employed to screen it against a library of known protein targets to predict its potential biological activity.

The process would involve preparing the 3D structure of this compound and docking it into the binding sites of various receptors. The binding affinity, typically expressed in kcal/mol, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues would be analyzed. For instance, studies on other piperidine (B6355638) derivatives have explored their potential as inhibitors for targets such as the main protease (Mpro) of SARS-CoV-2. A hypothetical docking study for this compound might yield results similar to those outlined in the table below, which is illustrative of the type of data generated in such an investigation.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|---|

| Example Target A | XXXX | -7.5 | Tyr123, Phe456, Arg789 | Pi-Pi stacking, Hydrophobic, Hydrogen bond |

| Example Target B | YYYY | -6.8 | Val111, Leu222, Ala333 | Hydrophobic |

| Example Target C | ZZZZ | -8.2 | Asp444, Ser555, Gln666 | Hydrogen bond, Electrostatic |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties and reactivity of a molecule. For this compound, DFT calculations would provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

These calculations would reveal the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its reactivity and interaction with biological targets. The HOMO-LUMO energy gap is a key parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. The results of such calculations would typically be presented in a format similar to the illustrative table below.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.2 |

| Mulliken Atomic Charges on Key Atoms (e) | N(piperidine): -0.45, C(nitro): +0.32, Cl: -0.15 |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. Following a promising result from molecular docking, an MD simulation would be performed on the complex of this compound and its predicted biological target.

MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds maintained over the simulation time. This information is critical for validating the stability of the predicted binding mode.

| Parameter | Simulation Time (ns) | Average RMSD (Å) | Average RMSF (Å) | Average Hydrogen Bonds |

|---|---|---|---|---|

| Complex with Target A | 100 | 1.5 ± 0.3 | 1.2 ± 0.2 (Binding Site Residues) | 2-3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study would require a dataset of structurally related compounds with measured biological activity, we can outline the approach that would be taken if this compound were part of such a series.

Cheminformatics tools would be used to calculate a variety of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

For this compound, relevant descriptors might include its molecular weight, logP (lipophilicity), polar surface area, and specific electronic parameters derived from quantum chemical calculations.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional (2D) correlation experiments, the connectivity and chemical environment of each atom in 1-(5-Chloro-2-nitrophenyl)piperidine can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals in two main regions: the aromatic region and the aliphatic region.

Aromatic Protons: The substituted phenyl ring contains three protons, each in a unique chemical environment. The proton ortho to the nitro group (H-3) is expected to be the most downfield, followed by the proton ortho to the chlorine atom (H-6). The proton meta to both groups (H-4) will appear at a higher field. Their coupling patterns (doublet, doublet of doublets) would confirm their relative positions.

Piperidine (B6355638) Protons: The ten protons of the piperidine ring are expected to appear as three distinct sets of signals in the upfield, aliphatic region of the spectrum. The two axial and two equatorial protons adjacent to the nitrogen atom (α-protons) are typically shifted downfield due to the atom's electron-withdrawing nature. The protons at the β and γ positions will appear as complex, overlapping multiplets at higher fields.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms. The molecule has 11 carbon atoms, and symmetry considerations suggest all 11 will be chemically distinct.

Aromatic Carbons: Six signals are expected in the downfield region (typically 110-150 ppm). The carbons directly attached to the electron-withdrawing nitro group (C-2) and the nitrogen of the piperidine ring (C-1) would be significantly deshielded and appear furthest downfield. The carbon bearing the chlorine atom (C-5) would also be influenced.

Piperidine Carbons: Three signals corresponding to the α, β, and γ carbons of the piperidine ring are expected in the aliphatic region (typically 20-60 ppm). The α-carbon signal will be the most downfield of the three due to its proximity to the nitrogen atom.

2D NMR Spectroscopy: To definitively assign each signal, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. researchgate.net

COSY (¹H-¹H): This experiment shows correlations between protons that are coupled to each other, allowing for the mapping of proton-proton connectivity within the aromatic ring and through the piperidine scaffold.

HSQC/HMQC (¹H-¹³C): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom based on the previously assigned proton spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 | - | ~145-150 |

| C2 | - | ~138-142 |

| H3 / C3 | ~8.0-8.2 | ~125-128 |

| H4 / C4 | ~7.2-7.4 | ~128-131 |

| C5 | - | ~129-133 |

| H6 / C6 | ~7.5-7.7 | ~120-123 |

| α-CH₂ (Piperidine) | ~3.0-3.3 | ~50-54 |

| β-CH₂ (Piperidine) | ~1.7-1.9 | ~25-28 |

| γ-CH₂ (Piperidine) | ~1.6-1.8 | ~23-26 |

Mass Spectrometry (EI-MS, HRMS, LC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight, confirm the elemental formula, and deduce structural information from fragmentation patterns.

Molecular Formula and Weight: The chemical formula for this compound is C₁₁H₁₃ClN₂O₂. This corresponds to a monoisotopic molecular weight of approximately 240.0666 g/mol . nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition. researchgate.net For C₁₁H₁₃ClN₂O₂, HRMS would be expected to find a molecular ion peak very close to the calculated exact mass, distinguishing it from other potential formulas with the same nominal mass. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, where the ratio of the abundance of the ion with ³⁵Cl to the ion with ³⁷Cl is approximately 3:1. libretexts.org

Electron Ionization Mass Spectrometry (EI-MS): EI-MS involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage: The C-N bond between the aromatic ring and the piperidine can cleave. Alpha-cleavage adjacent to the nitrogen within the piperidine ring is also a common pathway for cyclic amines. libretexts.orgmiamioh.edu

Loss of Nitro Group: Fragmentation often involves the loss of the nitro group (NO₂, 46 Da) or a portion of it, such as the loss of NO (30 Da).

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage to lose ethylene (B1197577) (C₂H₄, 28 Da). miamioh.edu

LC-MS: Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the isolated compound.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Identity / Proposed Loss |

|---|---|

| 240 | [M]⁺ (Molecular Ion) |

| 242 | [M+2]⁺ (³⁷Cl Isotope Peak) |

| 210 | [M - NO]⁺ |

| 194 | [M - NO₂]⁺ |

| 193 | [M - HNO₂]⁺ |

| 166 | [M - NO₂ - C₂H₄]⁺ |

| 84 | [Piperidine - H]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Key expected peaks include:

N-O Stretching: The nitro group is characterized by two strong and distinct absorption bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

C-N Stretching: The stretching vibration of the aryl-nitrogen bond and the alkyl-nitrogen bonds would appear in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

C-H Stretching: Signals just above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the piperidine ring.

C-Cl Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would correspond to the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl-N | C-N Stretch | 1250 - 1350 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C-H | C-H Stretch | 3010 - 3100 |

| Aryl-Cl | C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption is characteristic of the chromophores within a molecule. For this compound, the primary chromophore is the nitrophenyl group. The presence of the nitro group and the piperidine substituent (an auxochrome) on the benzene ring is expected to result in strong absorption bands in the UV region, likely between 250 and 400 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous proof of molecular structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available in databases such as the Cambridge Structural Database (CSD), the expected structural features can be inferred from related molecules. cam.ac.uk A crystallographic analysis would be expected to confirm:

The planarity of the 5-chloro-2-nitrophenyl ring.

The adoption of a stable chair conformation by the piperidine ring.

The specific bond lengths and angles, such as the C-N, C-Cl, and N-O bond lengths, which can provide insight into the electronic effects of the substituents.

The torsion angle between the plane of the aromatic ring and the piperidine ring, which describes their relative orientation.

Any significant intermolecular interactions in the crystal lattice, such as C-H···O or π-π stacking, which govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC, UPLC)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. Given its molecular weight, this compound is sufficiently volatile for GC analysis. The NIST Chemistry WebBook indicates that GC data is available for this compound. nist.gov A GC method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be used to determine the purity of a sample by detecting and quantifying any volatile impurities. epa.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common techniques for purity analysis of non-volatile or thermally sensitive organic compounds. A typical method for a compound like this compound would involve:

Stationary Phase: A reverse-phase column, such as a C18 column.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. A gradient elution, where the solvent composition is changed over time, is often used to ensure good separation of impurities with different polarities. nih.gov

Detection: A UV detector set to a wavelength where the nitrophenyl chromophore strongly absorbs would be used for detection and quantification.

These techniques are highly sensitive and can detect impurities at very low levels (<<0.1%), providing a precise measure of the compound's purity. For isolation purposes, preparative-scale HPLC or flash column chromatography using eluents like ethyl acetate/hexanes are commonly employed. preprints.org

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The structure of 1-(5-Chloro-2-nitrophenyl)piperidine is ideally suited for its role as a precursor in the synthesis of elaborate heterocyclic systems. The piperidine (B6355638) ring is a common structural motif in many biologically active compounds and natural products. researchgate.netresearchgate.net The true synthetic versatility of this compound, however, lies in the reactivity of the substituted phenyl ring.

The nitro group is a particularly powerful functional handle. It can be readily reduced to an amino group (-NH2), transforming the molecule into 1-(2-amino-5-chlorophenyl)piperidine. This resulting aniline (B41778) derivative is a classic precursor for a variety of cyclization reactions to form fused heterocyclic systems. For example, it can be reacted with dicarbonyl compounds or their equivalents to construct quinoxaline (B1680401) or benzimidazole (B57391) rings, which are core structures in many pharmaceutical agents.

Furthermore, the strategic positioning of the chloro and what was the nitro (now amino) group allows for intramolecular cyclization reactions, leading to the formation of polycyclic heterocyclic scaffolds. researchgate.net The development of multicomponent reactions has further expanded the utility of piperidine-based compounds in generating molecular complexity in a single step. researchgate.net

Below is a table summarizing potential heterocyclic systems that can be synthesized using this compound as a key intermediate.

| Target Heterocyclic System | Synthetic Transformation Required | Potential Application Area |

| Benzimidazoles | Reduction of nitro group, followed by condensation with a carboxylic acid or its derivative. | Medicinal Chemistry, Antiviral Agents |

| Quinoxalines | Reduction of nitro group, followed by condensation with a 1,2-dicarbonyl compound. | Pharmaceuticals, Dyes, Organic Electronics |

| Phenazines | Oxidative dimerization of the corresponding amino derivative. | Dyes, Fluorescent Probes, Electronics |

| Fused Piperidine Systems | Intramolecular cyclization reactions involving the piperidine nitrogen and the aromatic ring. | Drug Discovery, Natural Product Synthesis |

Building Block for Diverse Pharmaceutical Scaffolds

The piperidine nucleus is one of the most prevalent N-heterocycles found in pharmaceuticals, present in numerous FDA-approved drugs. ijnrd.orgresearchgate.netnih.gov Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in medicinal chemistry. This compound serves as an excellent starting material for creating diverse pharmaceutical scaffolds, leveraging both the piperidine core and the functionalized aromatic ring. researchgate.net

The introduction of the 5-chloro-2-nitrophenyl group onto the piperidine nitrogen provides a platform for extensive chemical modification. The chloro and nitro substituents allow for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic character, which are critical for modulating biological activity, selectivity, and pharmacokinetic profiles. researchgate.net

Derivatives of this compound can be designed to target a wide range of biological systems. The pharmacological spectrum of piperidine derivatives is exceptionally broad, encompassing activities such as anti-cancer, anti-diabetic, anti-inflammatory, anti-Alzheimer's, and antimicrobial effects. ijnrd.org For instance, the synthesis of novel oxazolidinone derivatives, a class of potent inhibitors for targets like Factor Xa in antithrombotic therapy, often involves substituted phenyl rings attached to a heterocycle. acs.org Similarly, the synthesis of bioreductive anti-cancer agents has utilized precursors like 1,4-dimethoxy-2,3-dinitrobenzene, which undergo nucleophilic aromatic substitution with piperidine to form related structures. mdpi.com

The table below illustrates the potential of this building block in developing various pharmaceutical scaffolds.

| Pharmaceutical Scaffold Type | Therapeutic Area | Role of this compound |

| Kinase Inhibitors | Oncology | Provides a core structure that can be elaborated to fit into the ATP-binding pocket of kinases. |

| GPCR Ligands | CNS Disorders, Metabolic Diseases | The piperidine ring can mimic natural ligands, while the substituted phenyl ring modulates receptor subtype selectivity. |

| Enzyme Inhibitors | Infectious Diseases, Thrombosis | Serves as a starting point for molecules designed to interact with the active site of enzymes like Factor Xa. acs.org |

| Ion Channel Modulators | Cardiovascular Diseases, Pain | The scaffold can be modified to control the flow of ions through cell membranes. |

Precursor in the Development of Agrochemicals and Specialty Chemicals

In addition to pharmaceuticals, substituted anilines and their derivatives are crucial intermediates in the agrochemical industry. The precursor to this compound, which is 5-Chloro-2-nitroaniline, is a documented intermediate in the synthesis of important veterinary medicines. guidechem.com

Specifically, 5-Chloro-2-nitroaniline is used in the production of Fenbendazole, a broad-spectrum benzimidazole anthelmintic (dewormer) used against gastrointestinal parasites in livestock. guidechem.com The synthesis involves the transformation of the 5-Chloro-2-nitroaniline core into the functionalized benzimidazole ring system of the final product. The synthesis of 5-Chloro-2-nitroaniline itself often starts from m-dichlorobenzene, which is nitrated to 2,4-dichloronitrobenzene (B57281) and then undergoes selective amination. guidechem.comgoogle.comgoogle.com this compound is a direct derivative of this key agrochemical intermediate.

The utility of such chlorinated and nitrated aromatic compounds extends to the realm of specialty chemicals. These molecules can be used as precursors for dyes, pigments, and other performance chemicals where the specific substitution pattern on the aromatic ring imparts desired properties like color, stability, or reactivity.

| Product Class | Specific Example/Application | Role of the Precursor Structure |

| Agrochemicals | Fenbendazole (Veterinary Anthelmintic) | The core 5-Chloro-2-nitroaniline structure is a key building block for the final active ingredient. guidechem.com |

| Specialty Dyes | Azo Dyes | The amino derivative (from reduction of the nitro group) can be diazotized and coupled to form highly colored compounds. |

| Chemical Intermediates | Synthesis of Substituted Phenylenediamines | Reduction of the nitro group provides a diamine precursor used in various industrial chemical syntheses. |

Contribution to the Synthesis of Functional Materials and Polymers

The unique combination of functional groups in this compound makes it a candidate for the synthesis of specialized functional materials and polymers. mdpi.com While direct, large-scale applications in commodity plastics are unlikely, its value lies in creating high-performance materials where specific chemical functionalities lead to desired properties.

The primary route for its incorporation into polymers involves the chemical transformation of the nitro group. Reduction of the nitro group to an amine provides a difunctional monomer precursor. The resulting 1-(2-amino-5-chlorophenyl)piperidine contains a reactive primary amine on the phenyl ring and a stable tertiary amine within the piperidine ring. This primary amine can participate in polymerization reactions, such as:

Polyamides: Reaction with diacyl chlorides.

Polyimides: Reaction with dianhydrides, leading to high-performance polymers known for their thermal stability.

Polyurethanes: Reaction with diisocyanates.

The presence of the chlorine atom offers further opportunities. It can be a site for post-polymerization modification or can influence the final properties of the material, such as flame retardance or solubility. mdpi.com Furthermore, the entire molecule can be grafted onto existing polymer backbones to introduce specific properties, such as altered surface energy, conductivity, or chelating abilities. The nitrogen atoms in the structure could also coordinate with metal ions, suggesting potential applications in creating polymer-based catalysts or materials for metal sequestration.

| Polymer/Material Type | Synthetic Route | Potential Functionality/Application |

| High-Performance Polyimides | Reduction of nitro group; condensation polymerization with a dianhydride. | Thermally stable materials for electronics and aerospace. |

| Functionalized Polyamides | Reduction of nitro group; condensation polymerization with a diacyl chloride. | Materials with enhanced chemical resistance and specific binding properties. |

| Polymer-Grafted Surfaces | Attachment via the aromatic ring (e.g., after converting the nitro group). | Modification of surface properties (hydrophobicity, reactivity). |

| Conductive Polymers | Incorporation into conjugated polymer backbones. | Organic electronics, sensors. mdpi.com |

Biological Activity and Mechanistic Insights in Vitro and Molecular Level

Antimicrobial Activity at the Molecular Level

No studies detailing the molecular-level antimicrobial activity of 1-(5-Chloro-2-nitrophenyl)piperidine were found.

Bacterial Target Engagement and Inhibition Pathways

There is no published research detailing the bacterial target engagement or inhibition pathways for this compound. Studies to determine its minimum inhibitory concentration (MIC) against various bacterial strains, identify its molecular targets within bacteria (e.g., enzymes, DNA, cell wall synthesis), or elucidate its mechanism of action have not been reported in the available scientific literature.

Antiviral Activity and Related Molecular Targets

No studies have been found that investigate the antiviral activity of this compound. There is no information regarding its efficacy against any type of virus, nor are there any reports on its potential molecular targets within a viral replication cycle, such as viral entry, reverse transcriptase, protease, or integrase.

Receptor Binding and Allosteric Modulation Studies (in vitro)

There is no available data from in vitro studies on the receptor binding profile or allosteric modulation capabilities of this compound. Research to assess its affinity and selectivity for any specific physiological receptors, or its ability to modulate the activity of these receptors at sites other than the primary binding site, has not been documented.

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-aryl piperidines, including 1-(5-Chloro-2-nitrophenyl)piperidine, traditionally relies on nucleophilic aromatic substitution or classical cross-coupling methods. However, the future of its synthesis and derivatization lies in the adoption of more sophisticated and efficient catalytic systems that offer improved yields, stereoselectivity, and functional group tolerance.

Modern organic synthesis provides several avenues for creating substituted piperidine (B6355638) rings. nih.govmdpi.com Key strategies include the hydrogenation of corresponding pyridine (B92270) precursors, intramolecular cyclization reactions, and various annulation methods. nih.govmdpi.com For instance, the development of chemoselective methods combining steps like Suzuki–Miyaura coupling and hydrogenation in a one-pot process offers a streamlined route to functionalized piperidines. nih.gov

Future research should focus on the application of advanced catalytic systems to the synthesis of this compound analogs. This includes:

Palladium- and Copper-Catalyzed Cross-Coupling: While Buchwald-Hartwig amination is a staple, research into novel ligands and catalyst systems that operate under milder conditions and with lower catalyst loadings is crucial. Recent developments in copper-catalyzed Ullmann-type reactions and photochemical copper-catalyzed reductive arylation of nitroarenes present milder and more efficient alternatives for forming the crucial C-N bond. acs.org

Rhodium-Catalyzed Asymmetric Synthesis: For creating chiral derivatives, rhodium-catalyzed asymmetric methods, such as the reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) precursors, could provide access to enantioenriched 3-substituted piperidines that can then be N-arylated. snnu.edu.cn

Aza-Prins and Related Cyclizations: Lewis acid-mediated reactions, such as the aza-Prins cyclization using reagents like Niobium(V) chloride (NbCl5), offer a powerful method for constructing the piperidine ring with specific stereochemistry, which can be a precursor to the final compound. rasayanjournal.co.in

| Catalytic System | Key Advantage | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium-Catalyzed (e.g., Buchwald-Hartwig) | Broad substrate scope and high efficiency. | Direct C-N coupling between 5-chloro-2-nitro-halobenzene and piperidine. | nih.gov |

| Copper-Catalyzed (e.g., Ullmann, Photochemical) | Lower cost, mild reaction conditions for photochemical methods. | Alternative C-N bond formation, potentially avoiding harsh reagents. | acs.org |

| Rhodium-Catalyzed Asymmetric Heck Reaction | High enantioselectivity for chiral derivatives. | Synthesis of chiral piperidine precursors prior to N-arylation. | snnu.edu.cn |

| Lewis Acid-Mediated Cyclization (e.g., Aza-Prins) | Stereoselective formation of the piperidine ring. | Construction of the core piperidine scaffold from acyclic precursors. | rasayanjournal.co.in |

Discovery of Unanticipated Biological Targets and Mechanisms

The biological activity of nitroaromatic compounds is most frequently linked to the bioreduction of the nitro group. scielo.brresearchgate.net In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria, reductase enzymes can convert the nitro group into highly reactive species, including nitroso, hydroxylamine, and amino derivatives. nih.gov These reactive intermediates can induce cellular damage and cytotoxicity, forming the basis of hypoxia-activated prodrugs (HAPs) and certain antimicrobial agents. scielo.brmdpi.com

While this reductive activation is a well-established mechanism, future research should aim to uncover biological targets and mechanisms of action for this compound that are independent of, or complementary to, this pathway.

Non-Reductive Mechanisms: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, which could lead to interactions with biological targets that are not dependent on its reduction. svedbergopen.com Research should explore the potential for this compound to act as an inhibitor of specific enzymes or as a modulator of protein-protein interactions where the intact nitroaromatic scaffold is the key pharmacophore.

Reactive Nitrogen Species (RNS) Prodrug Activity: Beyond simple reduction, the metabolic processing of nitroaromatic compounds can lead to the generation of reactive nitrogen species (RNS), such as nitric oxide (NO) or nitroxyl (B88944) (HNO). nih.govsvedbergopen.com These molecules are potent signaling agents in various physiological and pathological processes. Investigating whether this compound can be metabolized to release RNS could open up therapeutic applications in cardiovascular disease or immunology. nih.gov

Targeting Novel Reductases: While the role of Type I and Type II nitroreductases is known, the human genome contains other enzymes capable of reducing nitro groups. nih.gov A systematic investigation using proteomic and transcriptomic approaches could identify novel reductases in specific cancer cell lines or pathogens that are particularly efficient at activating this compound, leading to more targeted therapeutic strategies.

| Mechanism | Description | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Hypoxia-Activated Prodrug | Bioreduction of the nitro group in low-oxygen environments to form cytotoxic species. | Oncology, Antimicrobials | scielo.brmdpi.com |

| Enzyme Inhibition (Non-reductive) | The intact molecule binds to and inhibits the function of a specific protein target. | Various (target-dependent) | svedbergopen.com |

| Reactive Nitrogen Species (RNS) Release | Metabolism leads to the controlled release of NO or related species, impacting cellular signaling. | Cardiovascular Disease, Immunology | nih.gov |

| Targeting Specific Reductase Isoforms | Activation by specific reductase enzymes overexpressed in certain diseases. | Personalized Medicine, Oncology | nih.gov |

Integration with Advanced Nanotechnology for Drug Delivery Systems (Mechanistic Focus)

The therapeutic potential of many small molecules is often limited by poor solubility, lack of specificity, and systemic toxicity. nih.govmdpi.com Nanotechnology offers a powerful platform to overcome these challenges. mdpi.com For a compound like this compound, integrating it with advanced nanocarriers could dramatically enhance its efficacy, particularly if its mechanism relies on activation within a specific microenvironment like a hypoxic tumor.

The mechanistic focus of future research should be on designing "smart" delivery systems where the nanoparticle is not just a passive carrier but an active participant in the delivery and activation process.

Hypoxia-Responsive Nanocarriers: The core therapeutic hypothesis for many nitroaromatics is hypoxia-selective activation. mdpi.com Nanoparticles can be engineered to specifically release their cargo in response to the hypoxic environment. For example, polymers containing azobenzene (B91143) groups can be cleaved by the low oxygen conditions, triggering the disassembly of the nanoparticle and the release of the encapsulated drug directly at the target site. This would concentrate the drug where it is most effective and minimize exposure to healthy, well-oxygenated tissues.

Enzyme-Responsive Systems: Nanocarriers can be designed to release their payload in the presence of specific enzymes, such as the nitroreductases that are upregulated in hypoxic tumors. mdpi.com The nanoparticle could be coated with a substrate for these enzymes, and upon enzymatic cleavage, the carrier's structure would be compromised, leading to drug release.

Improving Bioavailability and Stability: Polymeric nanoparticles, liposomes, and solid lipid nanoparticles can encapsulate hydrophobic drugs like this compound, improving their solubility and protecting them from degradation in the bloodstream. mdpi.comnih.gov This increases the circulation half-life and the probability of the drug reaching its target. The mechanism involves partitioning the drug within the hydrophobic core of the nanocarrier, which then travels through the aqueous environment of the bloodstream.

Exploration of Photochemical Transformations and Their Applications

The photochemistry of nitroaromatic compounds is a rich and complex field that remains largely unexplored in a therapeutic context. dtic.milresearchgate.net Upon absorption of light, nitroarenes can be excited to a triplet state, making them highly reactive. acs.org This reactivity can be harnessed for various applications. Specifically, compounds with an ortho-nitrobenzyl-like structure, such as this compound, are known to undergo characteristic photochemical reactions. researchgate.netrsc.orgresearchgate.net

Photocaged Drug Release: The ortho-nitrobenzyl group is a well-known photocleavable protecting group. Irradiation with UV or visible light can induce an intramolecular rearrangement that leads to the cleavage of a bond and the formation of a 2-nitroso derivative. rsc.orgresearchgate.net In the context of this compound, this could potentially be used to design a system where the piperidine moiety is released from the nitro-chlorophenyl group upon light exposure. This would allow for precise spatiotemporal control over the release of a potentially active molecule, a strategy highly valuable in photodynamic therapy (PDT) or targeted drug release.

Generation of Reactive Oxygen Species (ROS): The excited state of nitroaromatic compounds can interact with molecular oxygen to generate singlet oxygen and other reactive oxygen species (ROS). researchgate.net This forms the basis of Type II photosensitization in PDT. Investigating the quantum yield of ROS generation by this compound upon irradiation could reveal its potential as a photosensitizer for cancer therapy.

Photoinduced C-N Bond Formation/Cleavage: Recent research has demonstrated that photoexcited nitroarenes can participate in novel chemical reactions, including reductive coupling to form C-N bonds. acs.org Exploring the unique photochemical reactivity of this compound could lead to new synthetic methodologies or applications in materials science where light is used to modify a polymer or surface.

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(5-Chloro-2-nitrophenyl)piperidine in laboratory settings?

- Methodological Answer : Prioritize spill containment using inert absorbents (e.g., vermiculite), ensure adequate ventilation to prevent vapor accumulation, and avoid dust generation by using closed systems. Emergency protocols should include immediate evacuation, hazard notification to responders, and isolation of ignition sources. Personal protective equipment (PPE) such as nitrile gloves and chemical goggles is mandatory .

Q. Which synthetic routes are optimal for preparing this compound, and how do they compare?

- Methodological Answer : Multi-step synthesis involving nitration and nucleophilic substitution is common. For example:

- Step 1 : Nitration of precursor aryl halides under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Step 2 : Piperidine coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), optimized using polar aprotic solvents (e.g., DMF) and catalysts like Pd/C. Advantages include scalability (SNAr) vs. regioselectivity (catalyzed coupling). Purification via column chromatography or HPLC ensures >97% purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Verification : Use H/C NMR to confirm substituent positions and piperidine ring conformation.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, validated against certified reference materials.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., M+H⁺ = 255.07 Da) and rule out side products .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be systematically addressed?